Intrathecal CSF Target Concentration and Phase II Recommended Dose
Mafosfamide achieves a defined cytotoxic target concentration in cerebrospinal fluid (CSF) after intrathecal administration, a route unavailable to cyclophosphamide. The cytotoxic target exposure for mafosfamide was established at 10 μmol/L [1]. This concentration was easily achieved in ventricular CSF after intraventricular dosing. In a Phase I trial, a 5 mg dose administered over 20 minutes exceeded this target concentration in ventricular CSF [1]. The recommended Phase II dose for intrathecal mafosfamide, without concomitant analgesia, is 5 mg over 20 minutes [1].
| Evidence Dimension | CSF target concentration |
|---|---|
| Target Compound Data | 10 μmol/L (target); 5 mg dose exceeds target in ventricular CSF |
| Comparator Or Baseline | Cyclophosphamide: Not applicable (requires hepatic activation; cannot be administered intrathecally) |
| Quantified Difference | Mafosfamide is preactivated and can be administered intrathecally; cyclophosphamide cannot. |
| Conditions | Ventricular CSF, Phase I clinical trial in patients with neoplastic meningitis |
Why This Matters
This establishes a unique clinical niche for mafosfamide in CNS-directed therapy that cyclophosphamide and ifosfamide cannot fill.
- [1] Blaney SM, et al. Intrathecal mafosfamide: a preclinical pharmacology and phase I trial. J Clin Oncol. 2005;23(7):1555-1563. PMID: 15735131. View Source
